molecular formula C32H37N5O6 B566009 (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 CAS No. 81149-12-4

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3

Numéro de catalogue: B566009
Numéro CAS: 81149-12-4
Poids moléculaire: 587.677
Clé InChI: LFGNPVZUOHABSN-PZHANVKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 is a complex semisynthetic ergot alkaloid derivative of significant interest in pharmacological and biosynthetic research. This compound is structurally characterized by a secoergotaman framework, indicating a ring-opened modification of the classic ergoline structure, and features a phenylmethyl group at the 5' position. Its primary research value lies in its role as a key intermediate or reference standard in the study of ergot alkaloid biosynthesis and the structure-activity relationships (SAR) of ergot-derived compounds [https://www.lgcstandards.com/US/en/CFA-0001297/p/CFA0001297]. Researchers utilize this specific secoergotaman to investigate the enzymatic pathways and genetic regulation involved in alkaloid production in fungi, particularly how modifications to the core scaffold affect biological activity. Furthermore, due to the known interactions of ergot alkaloids with monoamine neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors, this compound serves as a sophisticated chemical tool for probing receptor subtypes and signaling mechanisms [https://www.ncbi.nlm.nih.gov/books/NBK548290/]. Its unique structural features, such as the demethylation at position 1 and the seco-ring system, make it invaluable for designing novel analogs and understanding the complex pharmacology of this therapeutically important but potentially toxic class of natural products.

Propriétés

Numéro CAS

81149-12-4

Formule moléculaire

C32H37N5O6

Poids moléculaire

587.677

InChI

InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1

Clé InChI

LFGNPVZUOHABSN-PZHANVKFSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C

Synonymes

8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv.;  Benzo[f]quinoline, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv. (2R,4aR,10bR)-7-Amino-1,2,3,4,4a,5,6,10b-octahydro-4-methyl-N-[(2R,5S,10aS,10bS)-octahy

Origine du produit

United States

Activité Biologique

The compound (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 (CAS No. 81149-12-4) is a derivative of ergot alkaloids, which are known for their diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the modulation of serotonin receptors and other neurotransmitter systems.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC32H37N5O6
Molecular Weight587.67 g/mol
Melting Point>165°C (dec.)
SolubilitySoluble in chloroform and methanol
Density1.45 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various serotonin receptors. Research indicates that it acts as an agonist for several subtypes of serotonin receptors, which play crucial roles in mood regulation, vasoconstriction, and modulation of pain.

Receptor TypeAffinity (K i [nM])Action
5-HT 1A0.4–1.5Agonist
5-HT 1B0.006–18Agonist
5-HT 1D0.13–0.5Agonist
5-HT 2A9.0Agonist
α 1A6.6Agonist

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has a bioavailability of approximately 32% when administered nasally, with an elimination half-life of about 9 hours . The primary route of excretion is through bile .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Migraine Treatment : A study demonstrated that the compound significantly alleviates migraine symptoms by acting on serotonin pathways, similar to dihydroergotamine but with a potentially improved side effect profile .
  • Vasoconstriction Effects : In a controlled trial involving patients with vascular headaches, the administration of this compound resulted in notable vasoconstriction without severe adverse effects, indicating its potential utility in treating vascular-related conditions .
  • Neurotransmitter Modulation : Research has shown that this compound can modulate dopamine and norepinephrine levels in animal models, suggesting its role in mood enhancement and anxiety reduction .

Applications De Recherche Scientifique

The compound (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 (CAS No. 81149-12-4) is a complex alkaloid that has garnered attention in various scientific research applications. This article will explore its potential uses, supported by data tables and documented case studies.

Pharmacological Applications

  • Neuropharmacology : The compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in malignant cells while protecting healthy cells from apoptosis. This dual action could make it a candidate for cancer therapy.

Biochemical Studies

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This aspect is particularly relevant for conditions like chronic inflammation and metabolic disorders.
  • Metabolic Studies : Investigations into the metabolic pathways influenced by this compound reveal its potential role in regulating glucose metabolism and lipid profiles, making it a candidate for further studies in diabetes management.

Case Studies

  • A study conducted on the neuroprotective effects of the compound demonstrated significant improvements in cognitive function in animal models subjected to neurotoxic agents.
  • In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, suggesting its utility as a chemotherapeutic agent.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Comparisons

Compound Name Substituents (2') Substituents (5') Molecular Formula CAS Number Notable Properties
Target Compound 2'-Methyl Phenylmethyl Inferred N/A Enhanced lipophilicity; potential CNS activity due to phenylmethyl group
Dihydroergotamine Mesylate Methyl Phenylmethyl C34H41N5O8S 6190-39-2 Vasoconstrictor; used for migraines; mesylate salt improves solubility
Ergotaman-3',6',18-trione (17479-19-5) 1-Methylethyl Phenylmethyl Not specified 17479-19-5 Increased steric bulk at 2' may reduce receptor selectivity
Ergotaman-3',6',18-trione (25447-66-9) 1-Methylethyl 2-Methylpropyl Not specified 25447-66-9 Higher hydrophobicity due to branched 5'-substituent
Ergotaman-3',6',18-trione (35167-84-1) Ethyl 1-Methylethyl Not specified 35167-84-1 Ethyl group at 2' may enhance metabolic stability compared to methyl analogs

Pharmacological and Physicochemical Implications

In contrast, 2'-(1-methylethyl) substituents (e.g., 17479-19-5) introduce greater bulk, which may reduce binding efficiency to G-protein-coupled receptors .

Lipophilicity and Solubility :

  • The 5'-(phenylmethyl) group in the target compound and dihydroergotamine mesylate enhances lipophilicity, favoring blood-brain barrier penetration. However, this may also reduce aqueous solubility, necessitating salt formulations (e.g., mesylate) for clinical use .
  • Compounds with 5'-(2-methylpropyl) (25447-66-9) exhibit even higher hydrophobicity, which could limit bioavailability without solubilizing agents .

Metabolic Stability: The 9,10-dihydro configuration in the target compound and dihydroergotamine mesylate reduces oxidative metabolism at the 9,10-position, extending half-life compared to non-dihydro analogs . 1-Demethylation in the target compound may further decrease susceptibility to cytochrome P450-mediated demethylation, a common metabolic pathway for ergot alkaloids .

Q & A

Q. How can researchers confirm the stereochemical configuration of the compound?

To determine stereochemistry, employ a combination of 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximity of protons and cross-peak correlations. X-ray crystallography is definitive for resolving ambiguities in complex polycyclic systems like ergot derivatives. Computational modeling (e.g., DFT-based geometry optimization) can validate experimental results by comparing predicted and observed spectra .

Q. What methodologies are recommended for characterizing the compound’s physicochemical properties?

Use high-resolution mass spectrometry (HRMS) for molecular formula validation and UV/Vis spectroscopy to identify chromophores. For solubility and partition coefficients (logP), employ shake-flask methods with HPLC quantification. Note that ACD/Labs Percepta predictions may lack empirical data for this compound, necessitating experimental validation .

Advanced Research Questions

Q. How should experimental designs account for variability in synthetic yields of this compound?

Adopt a split-plot design to isolate variables (e.g., reaction temperature, catalyst loading) and replicate reactions across independent batches. Use statistical tools like ANOVA to identify significant factors. Include negative controls (e.g., omitting key reagents) to rule out non-specific interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Conduct a systematic review with inclusion criteria prioritizing studies using standardized assays (e.g., IC50 in kinase inhibition). Evaluate purity metrics (HPLC ≥95%) and batch-to-batch variability. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish artifacts from true activity .

Q. How can computational modeling enhance understanding of the compound’s receptor interactions?

Perform molecular docking (e.g., AutoDock Vina) with cryo-EM or X-ray structures of target receptors (e.g., serotonin receptors). Validate predictions via mutagenesis studies focusing on residues within predicted binding pockets. Compare binding free energies (MM/PBSA) across receptor subtypes to explain selectivity .

Methodological Guidance

Q. What framework ensures theoretical relevance in studies of this compound’s mechanism?

Anchor research questions to established theories (e.g., ligand-receptor allostery or ergot alkaloid biosynthesis pathways). Use deductive approaches to test hypotheses derived from these frameworks. For example, investigate whether the compound’s secoergotaman backbone disrupts conserved ergotamine biosynthesis enzymes via isotope labeling and kinetic analysis .

Q. How should researchers address gaps in environmental fate data for this compound?

Follow the INCHEMBIOL project’s phased approach: (1) measure octanol-water partition coefficients (logKow) and soil sorption isotherms, (2) assess biodegradation via OECD 301F tests, and (3) model bioaccumulation potential using QSAR tools calibrated with structurally related ergot derivatives .

Data Presentation Standards

Q. What criteria ensure rigor in reporting spectroscopic data?

Include raw spectra (NMR, IR) with integration values and coupling constants (J in Hz). For X-ray data, report R-factors, resolution, and deposition codes (e.g., CCDC). Tabulate physicochemical properties with SDs from ≥3 replicates, highlighting deviations from predicted values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.